4-Methoxy-3,5-dimethylpicolinaldehyde
Overview
Description
4-Methoxy-3,5-dimethylpicolinaldehyde is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is also known by its systematic name, 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde . This compound is characterized by the presence of a methoxy group and two methyl groups attached to a picolinaldehyde core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde typically involves the reaction of 3,5-dimethylpyridine with methoxyacetaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
4-Methoxy-3,5-dimethylpicolinaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
4-Methoxy-3,5-dimethylpicolinaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-3,5-dimethylpicolinaldehyde can be compared with other similar compounds such as:
3,5-Dimethylpyridine-2-carbaldehyde: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxy-3,5-dimethylbenzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJIJFXLFOPISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630348 | |
Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110464-72-7 | |
Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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